2-Naphthalenecarboximidamide,N,6,7-trihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboximidamide,N,6,7-trihydroxy- is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.2087 g/mol This compound is characterized by the presence of a naphthalene ring substituted with carboximidamide and hydroxyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboximidamide,N,6,7-trihydroxy- typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the carboximidamide and hydroxyl groups. One common method involves the nitration of naphthalene to form nitronaphthalene, followed by reduction to form aminonaphthalene. The aminonaphthalene is then reacted with formic acid and formaldehyde to introduce the carboximidamide group. Finally, hydroxylation is achieved using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of 2-Naphthalenecarboximidamide,N,6,7-trihydroxy- may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, formylation, and hydroxylation, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboximidamide,N,6,7-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboximidamide group can be reduced to form amines or other reduced products.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers, esters, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Ethers, esters, or other substituted derivatives.
Scientific Research Applications
2-Naphthalenecarboximidamide,N,6,7-trihydroxy- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboximidamide,N,6,7-trihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboximidamide,N,6,7-dihydroxy-: Similar structure but with one less hydroxyl group.
2-Naphthalenecarboximidamide,N,6,7,8-trihydroxy-: Similar structure but with an additional hydroxyl group at the 8-position.
Uniqueness
2-Naphthalenecarboximidamide,N,6,7-trihydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups at the 6, 7, and 8 positions, along with the carboximidamide group, allows for unique interactions and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
N',6,7-trihydroxynaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H10N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h1-5,14-16H,(H2,12,13) |
InChI Key |
FEBNSQJKMXTLJU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.